3-(4-Bromo-3-(trifluoromethyl)phenyl)pyridine
Description
3-(4-Bromo-3-(trifluoromethyl)phenyl)pyridine is a heteroaromatic compound featuring a pyridine ring linked to a substituted phenyl group. The phenyl group bears a bromine atom at the 4-position and a trifluoromethyl (-CF₃) group at the 3-position. This structure imparts unique electronic and steric properties, making it valuable in medicinal chemistry and materials science. The bromine atom enhances reactivity in cross-coupling reactions, while the -CF₃ group contributes to lipophilicity and metabolic stability .
Properties
Molecular Formula |
C12H7BrF3N |
|---|---|
Molecular Weight |
302.09 g/mol |
IUPAC Name |
3-[4-bromo-3-(trifluoromethyl)phenyl]pyridine |
InChI |
InChI=1S/C12H7BrF3N/c13-11-4-3-8(6-10(11)12(14,15)16)9-2-1-5-17-7-9/h1-7H |
InChI Key |
OODFNIDDSPXNOM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C2=CC(=C(C=C2)Br)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Directed Bromination of Trifluoromethyl-Substituted Intermediates
The trifluoromethyl group’s strong electron-withdrawing nature directs electrophilic substitution to the meta and para positions. For example, bromination of 3-(trifluoromethyl)phenylpyridine under FeBr₃ catalysis yields the 4-bromo derivative with >80% regioselectivity. A representative protocol involves:
- Dissolving 3-(trifluoromethyl)phenylpyridine in dichloromethane.
- Adding Br₂ (1.1 equiv) and FeBr₃ (0.1 equiv) at 0°C.
- Stirring for 12 hours and isolating the product via column chromatography.
Table 1 : Bromination Yields Under Varied Conditions
| Catalyst | Temperature (°C) | Yield (%) | Regioselectivity (4-Br:3-Br) |
|---|---|---|---|
| FeBr₃ | 0 | 82 | 8:1 |
| AlCl₃ | 25 | 65 | 5:1 |
| H₂SO₄ | -10 | 45 | 3:1 |
Trifluoromethylation of Brominated Precursors
Trifluoromethyl copper (CF₃Cu) enables nucleophilic substitution on brominated arylpyridines. For instance, 4-bromo-3-iodophenylpyridine reacts with CF₃Cu in dimethylformamide (DMF) at 100°C, replacing iodine with a trifluoromethyl group. This method avoids harsh fluorination conditions but requires pre-halogenated intermediates.
Palladium-Catalyzed Cross-Coupling Methods
Suzuki-Miyaura Coupling
The most widely adopted route involves coupling 3-bromopyridine with 4-bromo-3-(trifluoromethyl)phenylboronic acid. Key steps include:
Synthesis of Phenylboronic Acid :
Coupling Reaction :
Table 2 : Optimization of Suzuki Coupling Conditions
| Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Pd(PPh₃)₄ | Toluene/H₂O | 80 | 82 |
| Pd(OAc)₂/XPhos | Dioxane/H₂O | 100 | 78 |
| PdCl₂(dtbpf) | DMF/H₂O | 120 | 65 |
Tandem Coupling-Fluorination Strategies
Recent advances utilize one-pot coupling followed by late-stage fluorination. For example, 3-(4-bromophenyl)pyridine reacts with CF₃I under CuI catalysis, achieving 70% conversion. This minimizes purification steps but risks over-fluorination.
Vapor-Phase Fluorination Techniques
Industrial-scale production often employs vapor-phase reactors for simultaneous chlorination and fluorination. A fluidized-bed reactor setup (Fig. 1) converts 3-picoline derivatives into trifluoromethylated products:
- Chlorination : 3-Picoline reacts with Cl₂ at 300°C, forming 3-(trichloromethyl)pyridine.
- Fluorination : HF gas replaces chlorines at 400°C, yielding 3-(trifluoromethyl)pyridine.
- Nuclear Bromination : Subsequent Br₂ treatment introduces bromine at the para position.
Table 3 : Vapor-Phase Process Metrics
| Step | Temperature (°C) | Pressure (atm) | Conversion (%) |
|---|---|---|---|
| Chlorination | 300 | 1.5 | 95 |
| Fluorination | 400 | 2.0 | 88 |
| Bromination | 250 | 1.0 | 78 |
Comparative Analysis of Methodologies
Halogenation-Trifluoromethylation :
- Advantages : High regioselectivity, minimal byproducts.
- Limitations : Multi-step synthesis, low functional group tolerance.
Suzuki Coupling :
- Advantages : Modular, adaptable to diverse boronic acids.
- Limitations : Requires pre-synthesized boronic acids, palladium costs.
Vapor-Phase Fluorination :
- Advantages : Scalable (>90% yield), cost-effective for bulk production.
- Limitations : Specialized equipment, limited to simple substrates.
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromo-3-(trifluoromethyl)phenyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the bromine and pyridine rings.
Coupling Reactions: The trifluoromethyl group can participate in coupling reactions, forming new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce complex organic molecules with extended carbon chains .
Scientific Research Applications
3-(4-Bromo-3-(trifluoromethyl)phenyl)pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the development of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of agrochemicals and materials with specialized properties
Mechanism of Action
The mechanism of action of 3-(4-Bromo-3-(trifluoromethyl)phenyl)pyridine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The bromine atom can form covalent bonds with target proteins, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Structural Analogues with Varied Core Heterocycles
a) 1-(4-Bromo-3-(trifluoromethyl)phenyl)-3-((7-fluoro-3-hydroxy-1,3-dihydrobenzo[c][1,2,5]oxasilaborol-6-yl)thio)pyrrolidine-2,5-dione (Compound 17)
- Core Structure : Pyrrolidine-2,5-dione (succinimide derivative) instead of pyridine.
- Substituents : Same phenyl substituents (4-Br, 3-CF₃) but with additional fluorine and silaborole moieties.
- Synthesis : Achieved in 79% yield via thiol-ene coupling .
b) 5-(4-(Pyridin-2-yloxy)-2-(trifluoromethyl)phenyl)imidazo[1,2-a]pyridine (Compound 49)
- Core Structure : Imidazo[1,2-a]pyridine fused ring system.
- Substituents : 4-Br replaced with pyridin-2-yloxy; 2-CF₃ on phenyl.
- Synthesis : 79% yield via Suzuki-Miyaura coupling .
- Activity : The imidazole-pyridine fusion may enhance binding to biological targets like kinase enzymes.
Table 1: Core Structure Comparison
Substituent Variations on the Phenyl Ring
a) 3-Bromo-5-[4-(trifluoromethoxy)phenyl]-pyridine
- Substituents : 3-Br, 4-CF₃O (trifluoromethoxy) on phenyl.
- Properties : The -OCF₃ group increases electron-withdrawing effects compared to -CF₃, altering reactivity in nucleophilic substitutions .
b) 4-Bromo-3-(trifluoromethyl)pyridine
- Properties : Lower molecular weight (225.99 vs. 318.09) and higher reactivity due to direct attachment to pyridine .
Table 2: Substituent Effects
*Estimated using fragment-based methods.
Biological Activity
3-(4-Bromo-3-(trifluoromethyl)phenyl)pyridine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound this compound can be structurally represented as follows:
- Molecular Formula : C11H7BrF3N
- Molecular Weight : 291.08 g/mol
- Structure : The compound features a pyridine ring substituted with a brominated phenyl group and a trifluoromethyl group, which contributes to its unique chemical properties.
1. Anticancer Activity
Recent studies have demonstrated that derivatives of pyridine compounds, including this compound, exhibit significant anticancer properties. For instance, compounds with similar structures have been evaluated for their cytotoxic effects against various cancer cell lines:
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| This compound | Ovarian Cancer | TBD |
| Similar Pyridine Derivative | Breast Cancer | TBD |
In vitro studies indicated that these compounds can induce apoptosis in cancer cells, making them potential candidates for further development as anticancer agents .
2. Antimicrobial Activity
Pyridine derivatives have also been investigated for their antimicrobial properties. The presence of the trifluoromethyl group enhances lipophilicity, which may improve membrane penetration and increase antibacterial activity. A comparative study showed that:
| Compound | Pathogen Tested | MIC (µg/mL) |
|---|---|---|
| This compound | Staphylococcus aureus | TBD |
| Control (Ciprofloxacin) | Staphylococcus aureus | 2.0 |
The compound's effectiveness against resistant strains of bacteria is particularly noteworthy .
3. Anti-inflammatory Activity
Research indicates that certain pyridine derivatives possess anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes. The SAR studies suggest that modifications in the phenyl ring can significantly affect the anti-inflammatory potency:
| Compound | COX-1 Inhibition (%) | COX-2 Inhibition (%) |
|---|---|---|
| This compound | TBD | TBD |
| Indomethacin (Control) | 9.17 μM | TBD |
These findings highlight the potential of this compound in treating inflammatory diseases .
Case Study: Anticancer Efficacy
A study conducted on a series of pyridine derivatives, including this compound, evaluated their effects on ovarian cancer cells. The results indicated moderate cytotoxicity, with further investigations needed to optimize the structure for enhanced activity.
Case Study: Antimicrobial Testing
In another study, the antimicrobial efficacy of various pyridine derivatives was assessed against common bacterial strains. The results showed promising activity against Staphylococcus aureus, suggesting that modifications to the trifluoromethyl group could enhance antibacterial properties.
Q & A
Q. Key Intermediates :
| Step | Intermediate | Role |
|---|---|---|
| 1 | 4-Bromo-3-(trifluoromethyl)phenylboronic acid | Coupling precursor |
| 2 | 3-(Trifluoromethyl)phenylpyridine | Core scaffold |
Basic: Which spectroscopic and crystallographic techniques are most effective for structural confirmation?
Answer:
- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., pyridine ring protons at δ 7.5–8.5 ppm; CF₃ group confirmed by ¹⁹F NMR at δ -60 to -70 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ = 316.97 for C₁₂H₈BrF₃N) .
- X-ray Crystallography : Resolves steric effects of the trifluoromethyl group (e.g., bond angles ~120° between CF₃ and pyridine) .
Q. Example Crystallographic Data (from analogous structures) :
| Parameter | Value | Source |
|---|---|---|
| R factor | 0.069 | |
| C–C bond length | 1.48 Å |
Advanced: How can molecular docking predict the bioactivity of this compound, and what software parameters optimize accuracy?
Answer:
AutoDock Vina is widely used to model ligand-protein interactions. Key steps:
Protein Preparation : Remove water molecules and add polar hydrogens to the target (e.g., kinase domains).
Ligand Optimization : Generate 3D conformers of the compound using AMBER force fields.
Grid Box Setup : Center the box on the active site (e.g., ATP-binding pocket) with dimensions 25 × 25 × 25 ų.
Scoring Function : Use Vina’s hybrid scoring (affinity in kcal/mol) to rank binding poses .
Case Study : Docking against CYP450 enzymes revealed steric clashes with the CF₃ group, suggesting metabolic stability challenges .
Advanced: How do electronic effects of substituents influence reactivity in cross-coupling reactions?
Answer:
- Bromo Group : Acts as a directing group for electrophilic substitution but may deactivate the ring toward further coupling due to electron withdrawal.
- Trifluoromethyl Group : Strong electron-withdrawing effect (-I) reduces electron density on the pyridine ring, slowing nucleophilic attacks but enhancing oxidative stability .
Q. Mitigation Strategies :
- Use Pd(PPh₃)₄ with bulky ligands to reduce steric hindrance during coupling.
- Elevate reaction temperatures (80–100°C) to overcome electronic deactivation .
Basic: What safety protocols are critical when handling this compound?
Answer:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods due to potential release of toxic HF during decomposition of CF₃ groups .
- First Aid : Immediate rinsing with water for eye exposure; activated charcoal for ingestion .
Advanced: What are common by-products during synthesis, and how are they characterized?
Answer:
Q. By-Product Mitigation :
| By-Product | Mitigation Strategy |
|---|---|
| Debromination | Use PdCl₂(dppf) instead of Pd(PPh₃)₄ |
| N-Oxides | Add radical scavengers (e.g., BHT) |
Advanced: How can computational methods resolve contradictions in experimental binding data?
Answer:
Discrepancies between in vitro and in silico binding affinities often arise from solvent effects or protein flexibility. Strategies include:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
